

Zongertinib Drug-Drug Interaction Profile: A Technical Support Resource

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Compound of Interest

Compound Name: Zongertinib

Cat. No.: B10856216

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For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the drug-drug interaction (DDI) profile of **Zongertinib** (BI 1810631), a selective, irreversible tyrosine kinase inhibitor of human epidermal growth factor receptor 2 (HER2). The information is presented in a question-and-answer format to directly address potential issues and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of **Zongertinib** and the key enzymes involved?

A1: **Zongertinib** is primarily metabolized in the liver. In vitro data indicate that the oxidative metabolism of **Zongertinib** is principally driven by the cytochrome P450 (CYP) 3A4 and CYP3A5 enzymes. Therefore, **Zongertinib** is considered a substrate of CYP3A4/5.

Q2: What is the potential impact of co-administering a strong CYP3A4 inducer with **Zongertinib**?

A2: Co-administration of a strong CYP3A4 inducer is expected to significantly decrease the plasma concentration of **Zongertinib**, which may reduce its efficacy. A clinical drug-drug interaction study was conducted with carbamazepine, a strong CYP3A inducer, in healthy male volunteers. The results demonstrated a substantial reduction in **Zongertinib** exposure.

Q3: What is the potential impact of co-administering a strong CYP3A4 inhibitor with **Zongertinib**?

A3: Co-administration of a strong CYP3A4 inhibitor is expected to increase the plasma concentration of **Zongertinib**, which may increase the risk of toxicities. While specific clinical data with a strong CYP3A4 inhibitor like itraconazole is not yet publicly available, based on its metabolism, a significant interaction is anticipated. Close monitoring for adverse events is recommended if co-administration is unavoidable.

Q4: Does **Zongertinib** have the potential to affect the pharmacokinetics of other drugs?

A4: Yes, **Zongertinib** has been identified as an inhibitor of the Breast Cancer Resistance Protein (BCRP), an efflux transporter. This means that **Zongertinib** could potentially increase the plasma concentrations of other drugs that are substrates of BCRP, such as rosuvastatin, which may increase their risk of adverse effects. Clinical studies to quantify the in vivo effect of **Zongertinib** on BCRP substrates are anticipated.

Q5: Are there any known effects of **Zongertinib** on P-glycoprotein (P-gp)?

A5: In vitro studies have indicated that **Zongertinib** is a potent inhibitor of P-gp. This suggests that **Zongertinib** could potentially increase the absorption and reduce the clearance of co-administered drugs that are P-gp substrates, leading to increased systemic exposure and potential for toxicities.

Troubleshooting Guide for In Vitro DDI Experiments

Issue: High variability in in vitro CYP450 inhibition assay results.

- Possible Cause 1: Compound solubility. **Zongertinib** has low aqueous solubility. Ensure the compound is fully dissolved in the incubation medium. Consider using a co-solvent, but be mindful of its potential to inhibit CYP enzymes.
- Possible Cause 2: Non-specific binding. The compound may be binding to the microsomal protein or plasticware. Include appropriate controls and consider using lower protein concentrations if feasible.

- Possible Cause 3: Time-dependent inhibition. If not accounted for, time-dependent inhibition can lead to variability. Conduct an IC50 shift assay to assess this potential.

Issue: Difficulty in determining BCRP inhibition in a cellular-based assay.

- Possible Cause 1: Low passive permeability of the test compound. If **Zongertinib**'s passive permeability is low, it may not reach sufficient intracellular concentrations to inhibit BCRP from the inside. Consider using a vesicular transport assay with inside-out membrane vesicles.
- Possible Cause 2: Efflux by other transporters. The cell line used may express other efflux transporters that could interfere with the assessment of BCRP-specific inhibition. Use specific inhibitors for other transporters as controls.

Quantitative Data Summary

Table 1: Effect of a Strong CYP3A Inducer on **Zongertinib** Pharmacokinetics

Co-administered Drug	Analyte	Parameter	Geometric Mean Ratio (Zongertinib + Inducer / Zongertinib alone) [90% CI]
Carbamazepine	Zongertinib	AUC0–∞	36.5% [32.0%–41.6%]
Carbamazepine	Zongertinib	AUC0–tz	36.5% [31.9%–41.7%]
Carbamazepine	Zongertinib	Cmax	56.4% [45.1%–70.6%]

AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity. AUC0–tz: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration. CI: Confidence Interval.

Note: As of November 2025, quantitative data from clinical studies with strong CYP3A4 inhibitors or on the effect of **Zongertinib** on BCRP substrates are not yet publicly available.

Experimental Protocols

Key Experiment 1: In Vitro CYP450 Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of **Zongertinib** that causes 50% inhibition (IC₅₀) of the activity of major human CYP450 enzymes.

Methodology:

- Test System: Human liver microsomes (HLM) or recombinant human CYP enzymes.
- Substrates: Use specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, and Midazolam or Testosterone for CYP3A4).
- Incubation:
 - Prepare a series of **Zongertinib** concentrations.
 - Pre-incubate **Zongertinib** with the test system and NADPH in a buffer solution at 37°C.
 - Initiate the reaction by adding the probe substrate.
 - Incubate for a specific time, ensuring linear reaction kinetics.
- Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile or methanol).
- Analysis:
 - Centrifuge the samples to pellet the protein.
 - Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
- Data Analysis:

- Calculate the percent inhibition of enzyme activity at each **Zongertinib** concentration relative to a vehicle control.
- Plot the percent inhibition against the logarithm of **Zongertinib** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Key Experiment 2: In Vitro BCRP Inhibition Assay (Vesicular Transport)

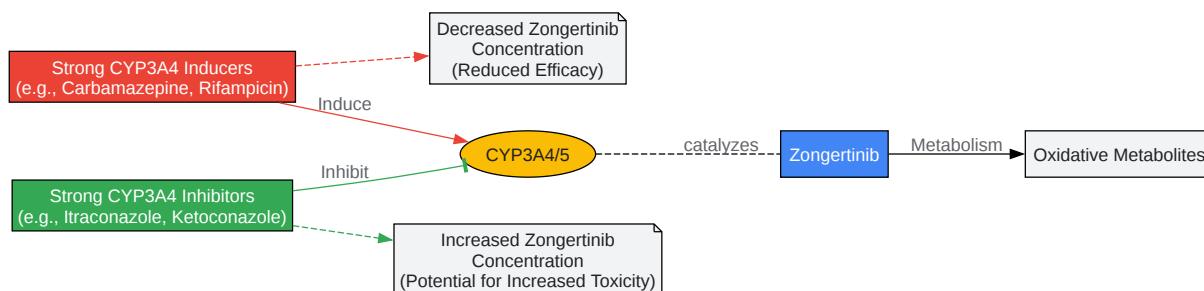
Objective: To determine the IC50 of **Zongertinib** for the inhibition of BCRP-mediated transport.

Methodology:

- Test System: Inside-out membrane vesicles prepared from cells overexpressing human BCRP (e.g., HEK293-BCRP).
- Probe Substrate: A known BCRP substrate, such as [³H]-Estrone-3-sulfate or Prazosin.
- Incubation:
 - Prepare a range of **Zongertinib** concentrations.
 - In a 96-well plate, combine the BCRP membrane vesicles, the probe substrate, and **Zongertinib** or vehicle control in a transport buffer.
 - Initiate transport by adding ATP. A parallel incubation with AMP instead of ATP serves as a negative control to determine passive diffusion.
 - Incubate at 37°C for a short period (e.g., 2-5 minutes) to measure the initial rate of transport.
- Termination: Stop the transport by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.
- Analysis:
 - Wash the filters to remove non-transported substrate.

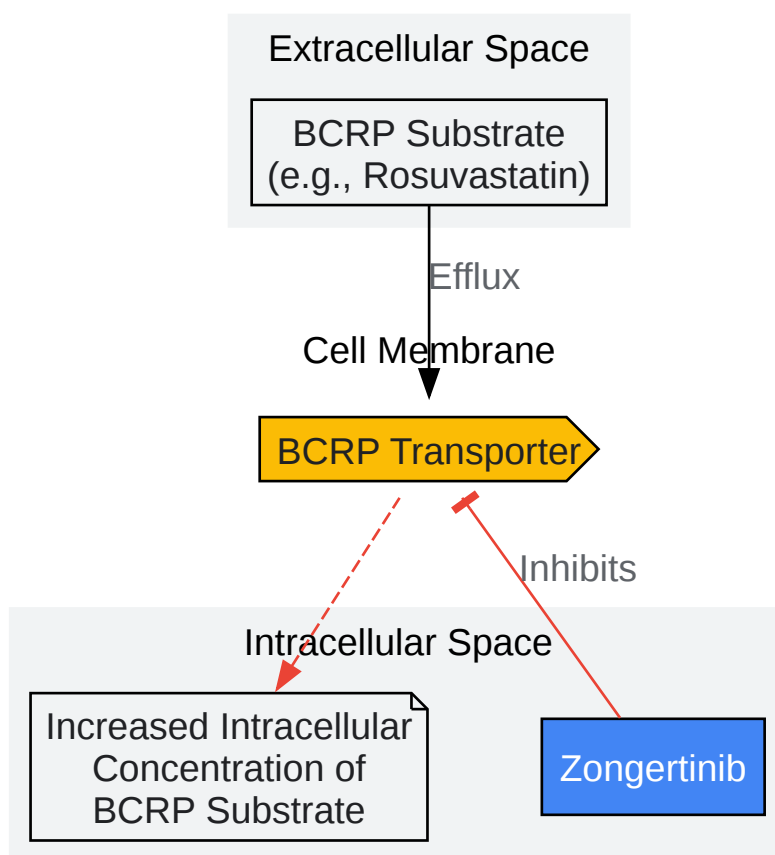
- Quantify the amount of radiolabeled substrate trapped inside the vesicles using liquid scintillation counting.
- Data Analysis:
 - Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP-containing incubations from the ATP-containing incubations.
 - Determine the percent inhibition of ATP-dependent transport at each **Zongertinib** concentration compared to the vehicle control.
 - Calculate the IC50 value by plotting percent inhibition versus **Zongertinib** concentration and fitting to a suitable model.

Visualizations



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Caption: **Zongertinib**'s primary metabolic pathway via CYP3A4/5 and the impact of inducers and inhibitors.



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Caption: Mechanism of **Zongertinib**-mediated BCRP inhibition leading to increased substrate exposure.

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